molecular formula C6H13Cl2N3 B139109 4-Methylhistamine dihydrochloride CAS No. 36376-47-3

4-Methylhistamine dihydrochloride

Cat. No. B139109
CAS RN: 36376-47-3
M. Wt: 198.09 g/mol
InChI Key: BVJIXYJOFWYOBL-UHFFFAOYSA-N
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Description

4-Methylhistamine dihydrochloride is a potent, high affinity H4 receptor agonist . It has a molecular weight of 198.09 and a chemical formula of C6H11N3.2HCl . It is soluble up to 50 mM in water .


Molecular Structure Analysis

The molecular structure of 4-Methylhistamine dihydrochloride is represented by the formula CHClN . The average mass is 198.094 Da and the monoisotopic mass is 197.048660 Da .


Physical And Chemical Properties Analysis

4-Methylhistamine dihydrochloride is off-white to light brown in color . It is soluble up to 50 mM in water and should be stored at room temperature, away from moisture . For long-term storage, it is recommended to store the compound at -20°C in a sealed container, away from moisture .

Scientific Research Applications

Histamine H4 Receptor Agonist in Autoimmune Diseases

Gastric Acid Secretion Modulation

High Affinity H4 Receptor Agonist

Neuroinflammation and Brain Expression

Potential Therapeutic Target in Neurological Diseases

Pharmacological Research and Drug Development

Safety and Hazards

The safety data sheet of 4-Methylhistamine dihydrochloride recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5-6(2-3-7)9-4-8-5;;/h4H,2-3,7H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJIXYJOFWYOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36507-31-0 (Parent)
Record name Imidazole, 4-(2-aminoethyl)-5-methyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036376473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80189903
Record name Imidazole, 4-(2-aminoethyl)-5-methyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylhistamine dihydrochloride

CAS RN

36376-47-3
Record name Imidazole, 4-(2-aminoethyl)-5-methyl-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036376473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 4-(2-aminoethyl)-5-methyl-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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